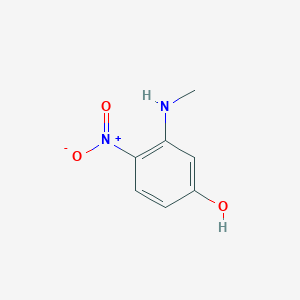

3-(Methylamino)-4-nitrophenol

概述

描述

3-(Methylamino)-4-nitrophenol: is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of a methylamino group (-NHCH3) and a nitro group (-NO2) attached to a phenol ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-4-nitrophenol typically involves the nitration of 3-(Methylamino)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the product.

化学反应分析

Types of Reactions: 3-(Methylamino)-4-nitrophenol undergoes various chemical reactions, including:

-

Reduction:

Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C)

Conditions: The reaction is typically carried out at room temperature and atmospheric pressure.

Product: 3-(Methylamino)-4-aminophenol

-

Substitution:

Reagents: Alkyl halides (e.g., methyl iodide)

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dimethylformamide (DMF).

Product: N-alkylated derivatives of this compound

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium

Reduction: Sodium borohydride (NaBH4) in methanol

Substitution: Alkyl halides in the presence of a base

Major Products:

Reduction: 3-(Methylamino)-4-aminophenol

Substitution: N-alkylated derivatives

科学研究应用

Biodegradation and Environmental Remediation

One of the most notable applications of 3M4NP is in the field of environmental science, particularly concerning its biodegradation. Research has shown that certain microbial strains, such as Burkholderia sp. strain SJ98, can utilize 3M4NP as a carbon source, leading to its degradation into less harmful substances. This capability highlights the potential for using these microorganisms in bioremediation efforts to clean up environments contaminated with nitrophenolic compounds.

Case Study: Microbial Degradation

- Microorganism : Burkholderia sp. strain SJ98

- Process : Degradation of 3M4NP via biochemical pathways

- Key Findings :

- Methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) were identified as intermediates.

- The pnpABA1CDEF gene cluster was implicated in the catabolism of 3M4NP.

This study illustrates the adaptability of microbial communities in breaking down structurally similar pollutants and suggests that these processes could be harnessed for environmental cleanup efforts .

Analytical Chemistry

3M4NP is also significant in analytical chemistry for its role as a marker in studies assessing the degradation of fenitrothion. Researchers have developed methods to quantify this compound in various matrices, including biological samples.

Case Study: HPLC Analysis

- Method : High-Performance Liquid Chromatography (HPLC)

- Application : Quantification of urinary 3M4NP as a metabolite of fenitrothion in mice.

- Results : Established a reliable method for measuring exposure levels to fenitrothion through its metabolite .

Electrochemical Detection

The electrochemical properties of 3M4NP have led to its application in sensor development for detecting nitrophenols in environmental samples. Researchers are investigating novel electrode materials to enhance sensitivity and selectivity.

Case Study: Sensor Development

- Electrode Material : SrTiO3/Ag/rGO composite

- Detection Range : Effective detection of nitrophenols, including 4-nitrophenol.

- Significance : Improved detection capabilities for environmental monitoring .

Safety Assessment in Cosmetics

3M4NP has been evaluated for its safety in cosmetic applications, particularly as a hair dye component. Studies have assessed its allergenic potential and skin sensitization effects.

Case Study: Safety Evaluation

- Findings :

Data Table: Summary of Applications

作用机制

The mechanism of action of 3-(Methylamino)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

相似化合物的比较

- 3-(Methylamino)phenol

- 4-Nitrophenol

- 3-Amino-4-nitrophenol

Comparison:

- 3-(Methylamino)-4-nitrophenol vs. 3-(Methylamino)phenol: The presence of the nitro group in this compound enhances its reactivity and potential applications in various fields compared to 3-(Methylamino)phenol.

- This compound vs. 4-Nitrophenol: The methylamino group in this compound provides additional sites for chemical modification, making it more versatile than 4-Nitrophenol.

- This compound vs. 3-Amino-4-nitrophenol: The methylamino group in this compound offers different electronic and steric properties compared to the amino group in 3-Amino-4-nitrophenol, leading to distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and development in chemistry, biology, medicine, and industry.

生物活性

3-(Methylamino)-4-nitrophenol, also known as 3-Methyl-4-nitrophenol, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N2O3. It features a nitro group (-NO2) and a methylamino group (-NH(CH3)2) attached to a phenolic structure, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Data Source:

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study: Induction of Apoptosis

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to the control group. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Table 2: Effects on Apoptosis in MCF-7 Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|

| Control | 5 |

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes: It has been shown to inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

Safety and Toxicity

While exploring its biological activities, safety assessments have been conducted. Acute toxicity studies indicate that the compound has a relatively high LD50 value (3046 mg/kg in rats), suggesting low acute toxicity under controlled conditions. However, irritancy tests showed minimal conjunctival reactions in rabbits, indicating the need for caution in handling.

Table 3: Toxicity Profile

| Parameter | Value |

|---|---|

| Acute Oral Toxicity (LD50) | 3046 mg/kg |

| Eye Irritation | Minimal irritancy observed |

| Skin Sensitization | Not a skin sensitizer |

属性

IUPAC Name |

3-(methylamino)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-6-4-5(10)2-3-7(6)9(11)12/h2-4,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGZWWJLIPEADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163577 | |

| Record name | Phenol, 3-(methylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-79-8 | |

| Record name | 3-(Methylamino)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(methylamino)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(methylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。